molecular formula C19H13ClN4O2 B2559593 1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895019-16-6

1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2559593
CAS No.: 895019-16-6
M. Wt: 364.79
InChI Key: MNXKCQAOOKAINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted with a 3-chlorophenyl group and a 2-oxo-2-phenylethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with urea or thiourea under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidin-4-one core.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases, transition metals), and controlled temperatures (e.g., reflux, room temperature). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and can be used in the development of new materials with unique properties.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its ability to modulate specific molecular pathways makes it a candidate for further pharmacological studies.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity.

Comparison with Similar Compounds

1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a similar structure but with a different position of the chlorine substituent on the phenyl ring, which may affect its chemical and biological properties.

    1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-thione: This compound has a sulfur atom replacing the oxygen in the pyrazolo[3,4-d]pyrimidin-4-one core, which can influence its reactivity and interactions with biological targets.

    1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-amine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for various scientific and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c20-14-7-4-8-15(9-14)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)13-5-2-1-3-6-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXKCQAOOKAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.